molecular formula C52H52ClFN8O12 B12424406 dAURK-4

dAURK-4

Cat. No.: B12424406
M. Wt: 1035.5 g/mol
InChI Key: AQMSIRIHYNCQKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

dAURK-4 is synthesized through a series of chemical reactions involving the modification of AlisertibThe reaction conditions often include controlled temperature, pH, and the use of specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to obtain the final product in its pure form. The hydrochloride salt form of this compound is often preferred due to its enhanced water solubility and stability .

Chemical Reactions Analysis

Types of Reactions

dAURK-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Scientific Research Applications

dAURK-4 has a wide range of scientific research applications, including:

Mechanism of Action

dAURK-4 exerts its effects by selectively degrading AURKA through the proteolysis-targeting chimera (PROTAC) mechanism. This involves the recruitment of an E3 ligase to the target protein (AURKA), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of AURKA disrupts cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high selectivity and potency as an AURKA degrader. Unlike other similar compounds, this compound has shown significant anticancer effects with minimal off-target activity, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C52H52ClFN8O12

Molecular Weight

1035.5 g/mol

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide

InChI

InChI=1S/C52H52ClFN8O12/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66)

InChI Key

AQMSIRIHYNCQKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC

Origin of Product

United States

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